N-[1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]cyclopropanecarboxamide
Description
N-[1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]cyclopropanecarboxamide is a heterocyclic compound featuring a benzothiazole core fused with a pyrazole ring and a cyclopropanecarboxamide substituent. The fluorine atom at position 6 of the benzothiazole ring enhances electronegativity and metabolic stability, while the cyclopropane moiety introduces steric constraints that may influence binding affinity in biological systems . This compound shares structural motifs with kinase inhibitors and cystic fibrosis transmembrane conductance regulator (CFTR) modulators, as inferred from analogs in the literature .
Properties
IUPAC Name |
N-[2-(6-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4OS/c1-8-6-13(18-14(21)9-2-3-9)20(19-8)15-17-11-5-4-10(16)7-12(11)22-15/h4-7,9H,2-3H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEXUEYIJJZCRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2CC2)C3=NC4=C(S3)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole ring structure have been found to interact with cyclo-oxygenase (cox) enzymes. These enzymes, specifically COX-1 and COX-2, play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain.
Mode of Action
Compounds with similar structures have been shown to inhibit the cox enzymes. This inhibition reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, given its potential interaction with COX enzymes. Arachidonic acid is metabolized to prostaglandins and leukotrienes by the cyclo-oxygenase and 5-lipoxygenase pathways, respectively. By inhibiting COX enzymes, the compound could reduce the production of these inflammatory mediators.
Pharmacokinetics
Thiazole, a component of the compound’s structure, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. This suggests that the compound may have similar solubility properties, which could influence its absorption and distribution in the body.
Biological Activity
N-[1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]cyclopropanecarboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.
- Molecular Formula : C15H13FN4OS
- Molecular Weight : 316.4 g/mol
- CAS Number : 1171621-94-5
- Structure : The compound features a cyclopropanecarboxamide moiety linked to a pyrazole and benzothiazole structure, which is critical for its biological activity.
The biological activity of benzothiazole derivatives, including the studied compound, can be attributed to several mechanisms:
- Enzyme Inhibition : Many benzothiazole derivatives exhibit potent inhibition against various enzymes, including HIV protease and other kinases.
- Antitumor Activity : Compounds in this class have shown significant cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The anti-inflammatory properties are often linked to the inhibition of pro-inflammatory cytokines and mediators.
Antitumor Activity
Studies have demonstrated that compounds with similar structures exhibit significant antitumor activity. For instance, benzothiazole derivatives have been reported to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis and cell cycle disruption . The potential of this compound in cancer therapy warrants further exploration.
Anti-inflammatory Activity
The compound's structural features may confer anti-inflammatory properties. Similar compounds have been shown to reduce inflammation by inhibiting cyclooxygenase (COX) enzymes and decreasing the production of inflammatory cytokines . This suggests a potential therapeutic role in treating inflammatory diseases.
Case Studies and Research Findings
A review of literature highlights several studies that have investigated the biological activities of related compounds:
| Study | Findings |
|---|---|
| Al-Soud et al. (2006) | Demonstrated inhibition of HIV protease by benzothiazole derivatives. |
| Kini et al. (2007) | Reported antitumor effects in various cancer models using benzothiazole compounds. |
| Gurupadayya et al. (2008) | Found analgesic and anti-inflammatory effects in animal models with similar compounds. |
These studies underline the potential therapeutic applications of this compound across multiple disease states.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole-Carboxamide Scaffolds
Compound 5f (N-(1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-5-yl)-5-methyl-3-phenylisoxazole-4-carboxamide)
- Key Differences : Replaces the benzothiazole ring with an isoxazole-phenyl system and lacks fluorine.
- Physical Properties : Melting point = 172–174°C; molecular weight = 388 g/mol.
Compound 5h (N-(1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-5-yl)nicotinamide)
- Key Differences : Substitutes the benzothiazole with a nicotinamide group.
- Physical Properties : Melting point = 160–162°C; molecular weight = 308 g/mol.
- Functional Implications : The pyridine ring in nicotinamide may enhance hydrogen-bonding interactions but lacks the sulfur atom in benzothiazole, which is critical for π-π stacking in some enzyme-binding pockets .
Compound 50 (1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-fluorobenzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide)
- Key Differences : Replaces the pyrazole-benzothiazole system with a thiazole-phenyl scaffold and introduces a benzodioxole group.
- Synthesis: Prepared via coupling of (2-amino-4-phenylthiazol-5-yl)(3-fluorophenyl)methanone with benzo[1,3]dioxol-5-yl-cyclopropanecarboxylic acid (27% yield) .
- Functional Implications : The thiazole ring and benzodioxole group may confer distinct pharmacokinetic profiles, such as improved blood-brain barrier penetration compared to the target compound .
Fluorinated Cyclopropanecarboxamide Derivatives
TAK 632 (N-[7-Cyano-6-[4-fluoro-3-[[[3-(trifluoromethyl)phenyl]acetyl]amino]phenoxy]-1,3-benzothiazol-2-yl]cyclopropanecarboxamide)
- Key Differences: Adds a cyano group and a trifluoromethylphenyl-acetyl side chain to the benzothiazole core.
- Functional Implications : The trifluoromethyl group enhances lipophilicity and bioavailability, making TAK 632 a potent kinase inhibitor. This contrasts with the target compound, which lacks this substituent .
(R)-1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxamide
- Key Differences : Incorporates a difluorobenzo[d][1,3]dioxole ring and an indole scaffold.
- Functional Implications : Designed for cystic fibrosis therapy, this compound’s dihydroxypropyl and indole groups improve water solubility, addressing a limitation of the target compound’s more hydrophobic benzothiazole-pyrazole system .
Physicochemical and Pharmacokinetic Comparisons
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
